Azetidin-3-amine dihydrochloride
Overview
Description
Synthesis Analysis
The single-step synthesis of Azetidin-3-amines from a commercially available, bench-stable material has been demonstrated, showing moderate to high yields with secondary amines and moderate to low yields with primary amines. This methodology allows for "any-stage" functionalization, including the late-stage azetidinylation of approved drugs, offering a straightforward approach compared to alternative procedures (Wang & Duncton, 2020).
Molecular Structure Analysis
Azetidines, including Azetidin-3-amine derivatives, showcase a 4-membered ring structure that is strained yet versatile for various chemical transformations. This structural characteristic enables the synthesis of functionalized azetidines, exploiting the ring strain for synthetic utility (Ye, He, & Zhang, 2011).
Chemical Reactions and Properties
Azetidin-3-amines can undergo a variety of chemical reactions, including with amines and mercaptans, showcasing its reactivity and the ability to form diverse derivatives. These reactions are influenced by the azetidine ring's inherent strain and the nature of substituents, facilitating the preparation of amino and mercapto-azetidine derivatives (Chen, Kato, & Ohta, 1968).
Physical Properties Analysis
The physical properties of Azetidin-3-amines, such as solubility, melting point, and stability, are crucial for their application in synthetic chemistry. These properties are determined by the molecular structure of the azetidine ring and the nature of its substituents, affecting its behavior in chemical reactions and its utility in various synthetic applications. Unfortunately, specific details on the physical properties of Azetidin-3-amine dihydrochloride are not available in the provided sources.
Chemical Properties Analysis
Azetidin-3-amines exhibit unique chemical properties due to their strained ring system, which imparts reactivity towards nucleophiles and electrophiles differently compared to less strained systems. Their reactivity can be harnessed for constructing complex molecules, making them valuable intermediates in organic synthesis (He et al., 2012).
Scientific Research Applications
Wells and Tarwater (1971) synthesized 3-amino-2-phenylazetidine, which showed potential as a monoamine oxidase inhibitor, a class of drugs used to treat depression and Parkinson's disease (Wells & Tarwater, 1971).
Chen, Kato, and Ohta (1968) demonstrated the use of 1-t-butylazetidinyl-3 tosylate as an efficient catalyst for synthesizing 3-amino and 3-mercapto-azetidine derivatives, which are important in drug synthesis (Chen, Kato, & Ohta, 1968).
Podlech and Seebach (1995) converted azetidin-3-ones from amino acids into new amino-alcohol, amino-, and hydroxy-carboxylic-acid derivatives, important for synthesizing biologically active compounds (Podlech & Seebach, 1995).
Gudelis et al. (2023) presented a method for synthesizing new heterocyclic amino acid derivatives containing azetidine and oxetane rings, relevant in pharmaceutical and biotechnology industries (Gudelis et al., 2023).
Schacht and Goethals (1974) studied the polymerization of azetidine, leading to important insights into the formation of certain polymers (Schacht & Goethals, 1974).
Ilango and Arunkumar (2011) synthesized trihydroxy benzamido azetidin-2-one derivatives with significant antimicrobial and antitubercular activities (Ilango & Arunkumar, 2011).
Nayak, Shrivastava, and Singhai (2016) found that azetidin-2-one fused 2-chloro-3-formyl quinolines derivatives exhibited better antibacterial and antifungal activity compared to standard drugs (Nayak, Shrivastava, & Singhai, 2016).
Marichev et al. (2019) presented a highly enantioselective method for the synthesis of chiral donor-acceptor azetines, which can form amino acid derivatives with high electronic and steric selectivity (Marichev et al., 2019).
Wang and Duncton (2020) developed a single-step synthesis of azetidine-3-amines, an efficient method for introducing azetidine groups in medicinal chemistry (Wang & Duncton, 2020).
Singh, D’hooghe, and Kimpe (2008) highlighted the potential of azetidines and azetidin-2-ones as antibacterial agents, emphasizing their significance in synthesizing various compounds for different applications (Singh, D’hooghe, & Kimpe, 2008).
Future Directions
properties
IUPAC Name |
azetidin-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2.2ClH/c4-3-1-5-2-3;;/h3,5H,1-2,4H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSDLMAZIRAMDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542111 | |
Record name | Azetidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-amine dihydrochloride | |
CAS RN |
102065-89-4 | |
Record name | Azetidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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